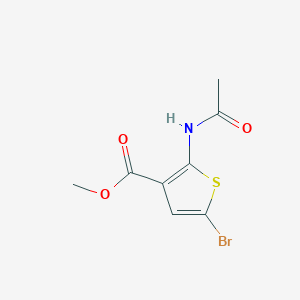

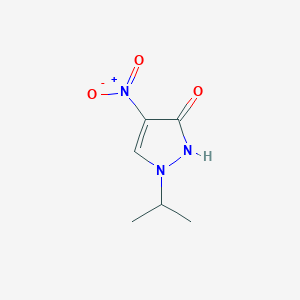

Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of “(Z)-2-acetylamino methyl cinnamate” involves a catalysis process using N,N-dicyclohexyl carbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . Another example is the synthesis of novel benzamide compounds from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For instance, “2-Acetylamino-5-bromo-3-methylpyridine” has a density of 1.5±0.1 g/cm3, a boiling point of 357.9±42.0 °C at 760 mmHg, and a molar volume of 148.2±3.0 cm3 .Aplicaciones Científicas De Investigación

Reactions with Aromatic and Heteroaromatic Compounds

Research into the reactions of aromatic and heteroaromatic compounds carrying electron-acceptor substituents has demonstrated that derivatives of thiophene, such as Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate, can undergo acylaminomethylation. This process yields a mixture of derivatives, indicating potential applications in the synthesis of complex organic molecules (Gol'dfarb, Yakubov, & Belen’kii, 1986).

Novel Synthetic Pathways

A novel approach to synthesizing pyrrolo[2,1-b]thiazoles involves the use of thiophene derivatives as key intermediates. This method highlights the versatility of thiophene-based compounds in constructing heterocyclic systems, potentially useful in developing new pharmaceuticals or materials (Tverdokhlebov, Resnyanska, Tolmachev, & Andrushko, 2003).

Antimicrobial Applications

Research on thiophene derivatives, including those related to this compound, has shown promising antimicrobial activities. The synthesis and testing of various derivatives have identified compounds with potent antibacterial and antifungal properties, suggesting their potential use in developing new antimicrobial agents (Mabkhot, Kaal, Alterary, Al-showiman, Barakat, Ghabbour, & Frey, 2015).

Organic Synthesis and Heterocyclic Systems

Thiophene derivatives serve as versatile reagents in organic synthesis, enabling the construction of complex and multifunctional heterocyclic systems. These compounds are instrumental in synthesizing a wide range of heterocycles, highlighting the broad utility of thiophene-based molecules in organic chemistry and material science (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Catalytic Arylation

The palladium-catalyzed direct arylation of thiophene derivatives, including those related to this compound, provides a straightforward method to access various arylthiophene derivatives. This catalytic process demonstrates the importance of thiophene derivatives in synthesizing electronically and structurally diverse organic compounds, which can be utilized in electronic materials, pharmaceuticals, and agrochemicals (Dong, Roger, & Doucet, 2009).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

It’s worth noting that organoboron compounds, which this compound may be related to, can be converted into a broad range of functional groups, affecting various biochemical pathways .

Result of Action

The compound’s potential role in suzuki–miyaura coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate can be influenced by various environmental factors. For instance, the stability of similar organoboron compounds can be affected by air and moisture

Propiedades

IUPAC Name |

methyl 2-acetamido-5-bromothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3S/c1-4(11)10-7-5(8(12)13-2)3-6(9)14-7/h3H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIOMPLHLUUVMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(S1)Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dibromo-1-[2-(4-nitrophenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B2744660.png)

![4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(diethylamino)-3(2H)-pyridazinone](/img/structure/B2744666.png)

![1-(4-{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2744670.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2744671.png)

![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-phenoxypropanamide](/img/structure/B2744673.png)

![4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine](/img/structure/B2744675.png)

![4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2744679.png)

![Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate](/img/structure/B2744680.png)

![1-[({2-[(2-{[(2-Hydroxynaphthalen-1-yl)methylidene]amino}ethyl)disulfanyl]ethyl}imino)methyl]naphthalen-2-ol](/img/structure/B2744682.png)